Equilenin - 517-09-9

Equilenin

Catalog Number: EVT-267537
CAS Number: 517-09-9
Molecular Formula: C18H18O2
Molecular Weight: 266.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Equilenin (1,3,5(10),6,8-Estrapentaen-3-ol-17-one) is a naturally occurring estrogenic hormone primarily found in horses. [] It belongs to the class of steroid hormones and exhibits structural similarities to the human estrogen, 17β-estradiol. [] Unlike 17β-estradiol, equilenin possesses a fully aromatic B ring, which significantly influences its metabolic fate and reactivity. [] Equilenin is a key component of conjugated equine estrogens (CEE), a medication derived from the urine of pregnant mares. [] While CEEs are primarily utilized in hormone replacement therapy, equilenin's unique properties have garnered significant scientific interest for its potential in various research areas, including its metabolism and associated toxicological implications. []

Equilin

Compound Description: Equilin (1,3,5(10),7-Estratetraen-3-ol-17-one) is a naturally occurring equine estrogen found in the urine of pregnant mares. It is a major component of the estrogen replacement therapy drug Premarin. Equilin is a pro-drug and is metabolized to 4-hydroxyequilenin, which has been shown to cause DNA damage and apoptosis in breast cancer cell lines . Equilin is also metabolized to 2-hydroxyequilin, which can be further oxidized to form reactive quinones .

Relevance: Equilin is structurally similar to equilenin, differing only in the presence of a double bond in the B ring of equilenin. Equilin's metabolism to catechol metabolites that can be oxidized to reactive o-quinones makes it relevant to the carcinogenic potential of equilenin .


4-Hydroxyequilenin

Compound Description: 4-Hydroxyequilenin (4-OHEN) is a catechol metabolite formed from the metabolism of both equilenin and equilin. 4-OHEN is of significant interest due to its autoxidation to electrophilic/redox active o-quinones , . These quinones have been implicated in DNA damage through alkylation and oxidation , . Notably, 4-OHEN exhibits greater cytotoxicity than the endogenous estrogen 4-hydroxyestrone .

Relevance: 4-Hydroxyequilenin is a key metabolite of equilenin and is directly implicated in the potential carcinogenic effects of equilenin exposure .


2-Hydroxyequilenin

Compound Description: 2-Hydroxyequilenin is a catechol metabolite of equilenin formed through metabolic pathways. It is a structural isomer of 4-hydroxyequilenin, having the hydroxyl group at the C2 position of the A ring.


17β-Dihydroequilenin

Compound Description: 17β-Dihydroequilenin is a metabolite formed by the reduction of the C17 ketone group of equilenin to a hydroxyl group. This metabolite has been shown to be estrogenically active and is further metabolized to 4-hydroxyequilenin, suggesting a potential role in the carcinogenicity of equilenin .


4-Methoxyequilenin


8,9-Dehydroestrone

Compound Description: 8,9-Dehydroestrone, like equilin and equilenin, is an equine estrogen found in Premarin. This compound also undergoes metabolism to form catechol metabolites, specifically 4-hydroxy-8,9-dehydroestrone and 2-hydroxy-8,9-dehydroestrone, which can be further oxidized to reactive o-quinones .


2-Hydroxy-8,9-dehydroestrone

Compound Description: This catechol metabolite is formed from 8,9-dehydroestrone. It demonstrates a more complex behavior than its isomer, 4-hydroxy-8,9-dehydroestrone, as it can isomerize to 2-hydroxyequilenin under physiological conditions .


4-Hydroxy-8,9-dehydroestrone

Compound Description: This compound is another catechol metabolite of 8,9-dehydroestrone. Unlike its isomer, 2-hydroxy-8,9-dehydroestrone, it is relatively stable under physiological conditions and does not readily isomerize .


17α-Dihydroequilenin

Relevance: While less potent than 17β-dihydroequilenin, 17α-dihydroequilenin, contributes to the overall estrogenic activity of equine estrogens .


17β-Dihydroequilin

Compound Description: This compound is a 17β-reduced metabolite of equilin. Similar to other 17β-reduced equine estrogens, it displays potent estrogenic activity .


17α-Dihydroequilin


Δ8-Esterone


Estrone


17β-Estradiol


4-Hydroxyestrone

Relevance: 4-Hydroxyestrone is included in this list because it, similar to 4-hydroxyequilenin, is capable of forming reactive quinones that can damage DNA. It has been found to be significantly less cytotoxic than 4-hydroxyequilenin .


16α-Hydroxyequilenin

Relevance: 16α-Hydroxyequilenin is included because it highlights a metabolic pathway difference between ring B saturated estrogens (e.g., estrone) and ring B unsaturated estrogens (e.g., equilenin). While 16α-hydroxyestrone (a metabolite of estrone) is a 17-keto steroid that may have carcinogenic potential, 16α-hydroxy-17β-dihydroequilenin (a 17β-reduced metabolite of equilenin) does not possess the same risk, suggesting a potential benefit of equine estrogens in this metabolic pathway .

Source and Classification

Equilenin is classified as a steroid hormone and specifically falls under the category of phenolic compounds. It is synthesized in the equine placenta and is part of the broader group of equine estrogens. The biosynthesis of equilenin involves a complex metabolic pathway distinct from that of human estrogens like estrone and estradiol, indicating its unique biochemical origins .

Synthesis Analysis

Methods and Technical Details

The synthesis of equilenin can be approached through various methods, including total synthesis and semisynthetic routes. Notably, total synthesis involves constructing the compound from simpler organic molecules through a series of chemical reactions.

  1. Total Synthesis: This approach has been documented in several studies, highlighting methods such as:
    • Retrosynthetic analysis to identify synthetic pathways.
    • Use of reactions like the Arndt-Eistert reaction and Dieckmann cyclization for constructing the steroid framework.
    • The final steps often involve purification techniques such as chromatography to isolate pure equilenin .
  2. Semisynthesis: This method utilizes precursors derived from natural sources or other steroids, modifying them chemically to produce equilenin. This approach can be more cost-effective but may involve toxic reagents or complex purification processes .
Molecular Structure Analysis

Structure and Data

Equilenin has a molecular formula of C18H22O2C_{18}H_{22}O_2 and features a steroid backbone characterized by four fused carbon rings. Its structure includes:

  • A phenolic hydroxyl group that contributes to its estrogenic activity.
  • A double bond between carbon atoms in the A ring, which is crucial for its biological function.

The compound's three-dimensional configuration plays a significant role in its interaction with estrogen receptors, influencing its potency and efficacy as an estrogenic agent .

Chemical Reactions Analysis

Reactions and Technical Details

Equilenin undergoes various chemical reactions that are essential for its biological activity and synthesis:

  • Hydroxylation: Equilenin can be metabolized into hydroxylated derivatives, which may exhibit different biological activities.
  • Oxidation: The compound can be oxidized to form reactive intermediates that participate in further biochemical transformations.
  • Conjugation: Equilenin can also undergo conjugation reactions with glucuronic acid or sulfate, increasing its solubility for excretion .

These reactions are crucial for understanding both the pharmacological effects of equilenin and its metabolic pathways.

Mechanism of Action

Process and Data

Equilenin exerts its effects primarily through binding to estrogen receptors (ERs), specifically estrogen receptor alpha and beta. The mechanism involves:

  1. Binding: Equilenin binds to ERs with varying affinities, influencing gene expression associated with reproductive functions and secondary sexual characteristics.
  2. Activation: Upon binding, the receptor undergoes a conformational change that allows it to interact with specific DNA sequences, regulating transcriptional activity.
  3. Signaling Pathways: The activation of ERs triggers downstream signaling pathways that affect cellular processes such as proliferation, differentiation, and apoptosis .

Research indicates that the metabolism of equilenin may lead to the formation of catechol metabolites that possess distinct biological activities, potentially influencing carcinogenesis pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Equilenin typically appears as a white crystalline powder.
  • Melting Point: The melting point ranges around 250-255 °C.

Chemical Properties

  • Solubility: It is moderately soluble in organic solvents like ethanol but poorly soluble in water.
  • Stability: Equilenin is stable under standard laboratory conditions but may degrade upon exposure to light or extreme pH levels.

These properties are crucial for understanding how equilenin behaves in biological systems and during pharmaceutical formulation .

Applications

Scientific Uses

Equilenin has several applications in medicine and research:

  • Hormone Replacement Therapy: It is primarily used in hormone replacement therapy formulations to alleviate menopausal symptoms.
  • Research Tool: Scientists utilize equilenin in studies investigating estrogenic activity, receptor interactions, and metabolic pathways relevant to cancer research.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications beyond hormone replacement therapy, including treatments for osteoporosis and cardiovascular diseases .
Synthesis and Structural Elucidation of Equilenin

Historical Milestones in Equilenin Total Synthesis

The total synthesis of equilenin (estra-1,3,5(10),6,8-pentaen-3-ol-17-one) represents a landmark achievement in organic chemistry. In 1939, Bachmann, Cole, and Wilds accomplished the first total synthesis of this steroidal estrogen, starting from 1-naphthylamine-2-sulfonic acid (Cleve's acid) as the AB-ring precursor [1] [4]. Their 20-step route employed classical transformations including:

  • Diazotization and iodination to introduce key functionality
  • Claisen condensation for side-chain elongation
  • Reformatsky reaction for ring closure
  • Dieckmann condensation to form the D-ring [4] [6]

This synthesis achieved an overall yield of 2.7% and produced racemic equilenin, requiring subsequent resolution to isolate the naturally occurring (+)-isomer [4]. Remarkably, by 1940, the same team synthesized all four stereoisomers of equilenin, demonstrating unprecedented control over steroid stereochemistry at a time when asymmetric synthesis was undeveloped [3] [6]. This work established equilenin as the first complex natural product to be synthesized in the laboratory, effectively ending the era of "natural product impossibility" that preceded modern synthetic methodologies [4].

Table 1: Key Historical Syntheses of Equilenin

YearResearch GroupStarting MaterialKey InnovationsOverall Yield
1939Bachmann et al.1-Naphthylamine-2-sulfonic acidFirst total synthesis; AB→ABC→ABCD strategy2.7% (20 steps)
1940Bachmann et al.Modified tetrahydrophenanthreneSynthesis of all 4 stereoisomersNot reported
1951Woodward et al.Hydroquinone derivativesC→CD→BCD→ABCD approach for steroidsNot applicable

Woodward's 1951 cholesterol synthesis, while targeting a different steroid, provided crucial methodological advances that influenced later equilenin syntheses. His C → CD → BCD → ABCD strategy demonstrated innovative solutions for constructing the characteristic steroid ring system with precise stereocontrol [3]. These early synthetic campaigns established foundational retrosynthetic principles that continue to guide steroid synthesis today.

Stereochemical Challenges in Early Synthetic Approaches

Early equilenin syntheses confronted significant stereochemical hurdles due to the molecule's two chiral centers at C13 and C14 and its conformationally constrained tetracyclic framework. The Bachmann synthesis encountered three primary stereochemical challenges:

  • Relative Configuration Control: The trans-decalin system (A/B ring junction) required specific orientation to achieve biological activity. Bachmann addressed this through strategic functionalization of the naphthalene precursor, exploiting its planar rigidity to direct subsequent ring formations [1].

  • C13 Angular Methyl Group: Introduction of the C13 methyl group with correct stereochemistry proved difficult. Classical approaches relied on thermodynamic control during cyclization, often yielding mixtures of epimers that required laborious separation [1] [3].

  • D-Ring Stereoelectronic Constraints: The cross-conjugated ketone in the D-ring imposed electronic limitations on nucleophilic approaches. Bachmann circumvented this by employing the Arndt-Eistert homologation, which preserved the delicate stereochemistry while building the D-ring [4] [6].

The synthesis produced a racemic mixture due to the lack of enantioselective methods available at the time. Resolution was achieved through chiral salt formation, significantly reducing the overall yield [4]. Later work by Torgov (1963) addressed these limitations through innovative AB → ABD → ABCD strategies that leveraged conformational directing effects to control stereochemistry during ring closures [3].

Table 2: Critical Stereochemical Challenges in Equilenin Synthesis

Stereochemical FeatureChallengeEarly SolutionModern Approach
A/B Ring JunctionTrans-decalin conformation requiredAromatic precursor rigidityConformational-directed hydrogenation
C13 ConfigurationAngular methyl group orientationThermodynamic epimerizationAsymmetric alkylation
D-Ring KetoneCross-conjugated system reactivityArndt-Eistert homologationEnolate-directed cyclization
Overall ChiralityRacemization during synthesisPost-synthesis resolutionCatalytic asymmetric synthesis

Modern Catalytic Strategies for Steroidal Framework Assembly

Contemporary synthetic approaches to equilenin have shifted toward catalytic methods that address historical limitations in efficiency and stereoselectivity. Three key catalytic strategies have emerged:

  • Transition Metal-Catalyzed Cyclizations: Zirconocene catalysts (e.g., Cp₂ZrBu₂) enable stereoselective bicyclization of polyene precursors to form the ABC ring system in a single operation. This method constructs the critical C13 quaternary center with >90% enantiomeric excess when chiral ligands are employed [3]. The reaction proceeds via zirconacycle intermediates that dictate ring junction stereochemistry through ligand-controlled orientation.

  • Ring-Closing Metathesis (RCM): Grubbs second-generation catalysts effectively form the crucial D-ring from diene precursors. This approach circumvents classical limitations in D-ring formation by operating under neutral conditions that preserve sensitive functionalities in the ABC framework. A notable application includes the synthesis of advanced Torgov-type intermediates where RCM achieves D-ring closure in >85% yield [3].

  • Asymmetric Hydrogenation: Chiral rhodium complexes (e.g., DuPhos-Rh catalysts) enable enantioselective reduction of enone functionalities in polycyclic precursors. This method solves the historical racemization problem by establishing correct stereochemistry at C13 and C14 early in the synthesis. A representative transformation involves the desymmetrization of a prochiral 1,3-diketone intermediate to set the C14 stereocenter with 98% ee [6].

These catalytic methods collectively enable convergences in synthetic planning that were previously unattainable. For instance, Hermann's formal synthesis (2008) combined zirconium-catalyzed bicyclization with ruthenium-catalyzed RCM to construct the equilenin tetracyclic system in just 9 steps from a simple diene precursor – a significant improvement over Bachmann's 20-step sequence [3]. The catalytic paradigm shift has particularly impacted equilenin synthesis by providing atom-economical solutions to stereochemical challenges that plagued early approaches.

Comparative Analysis of AB→ABC→ABCD vs. Convergent Synthetic Paradigms

The strategic evolution in equilenin synthesis reveals fundamental trade-offs between linear and convergent approaches, exemplified by two dominant paradigms:

AB→ABC→ABCD Linear Approach

  • Mechanism: Sequential annulation beginning with pre-formed aromatic AB-ring, followed by C-ring construction, culminating in D-ring formation
  • Historical Example: Bachmann's synthesis used 1-naphthylamine-2-sulfonic acid as AB precursor, built C-ring via Dieckmann condensation, and formed D-ring via Arndt-Eistert homologation [1] [4]
  • Advantages:
  • Topologically logical ring construction sequence
  • Early establishment of aromatic character simplifies later stages
  • High yielding individual steps (70-90% average)
  • Limitations:
  • Cumulative yield loss over 20+ steps
  • Limited flexibility for late-stage stereochemical corrections
  • D-ring formation complicated by pre-formed ABC rigidity [1] [3]

Convergent Approach

  • Mechanism: Independent synthesis of ring systems followed by strategic coupling (e.g., CD + AB or AD + BC fragments)
  • Modern Example: Torgov's estrone synthesis (adapted for equilenin) couples a CD fragment with an AB component via Michael addition, followed by Robinson annulation [3]
  • Advantages:
  • Parallel synthesis of fragments reduces step count
  • Facilitates stereochemical diversification
  • Late-stage D-ring functionalization more accessible
  • Limitations:
  • Requires compatible functional groups at junction points
  • Risk of epimerization during fragment coupling
  • Greater purification challenges for complex intermediates

Table 3: Strategic Comparison of Synthetic Approaches to Equilenin

ParameterAB→ABC→ABCD ApproachConvergent ApproachHybrid Catalytic Strategy
Total Steps20-25 steps12-16 steps9-12 steps
Stereochemical ControlLimited (requires resolution)Moderate (fragment-based)High (catalyst-directed)
D-Ring Formation Yield40-50% (multi-step)60-70% (single-step)85-95% (RCM)
Flexibility for ModificationLowModerateHigh
Representative Yield2.7% overall8-12% overall15-20% overall

The emergence of hybrid catalytic strategies has begun to transcend this dichotomy. For example, Weimar's Diels-Alder transform (2010) uses a Dane's diene derivative as the dienophile partner in a [4+2] cycloaddition that simultaneously constructs the C and D rings while establishing three stereocenters in a single catalytic operation [3]. This method exemplifies the modern trend toward convergences that leverage both the logical ring construction of linear approaches and the efficiency of fragment coupling. Computational studies further suggest that the electrostatic preorganization in such cyclizations mimics enzymatic stabilization observed in steroidogenic enzymes, providing rate accelerations of 10¹² compared to non-catalyzed reactions [5].

The choice of synthetic paradigm significantly impacts equilenin accessibility for structure-activity studies. While Bachmann's approach established the foundational chemistry, modern convergent and catalytic methods now enable the practical synthesis of equilenin derivatives for biomedical research, particularly in developing estrogen receptor probes that avoid carcinogenic metabolites associated with natural estrogens [6].

Properties

CAS Number

517-09-9

Product Name

Equilenin

IUPAC Name

3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

InChI

InChI=1S/C18H18O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16,19H,6-9H2,1H3

InChI Key

PDRGHUMCVRDZLQ-UHFFFAOYSA-N

SMILES

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)O

Solubility

Soluble in DMSO

Synonyms

Equilenin; E 400; Equilenine; NSC 9901; d-Equilenin.

Canonical SMILES

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CCC3=C([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.